4-Chloro-3-methylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |
InChI Key |
RKEPYRSRDOBAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 4 Chloro 3 Methylbenzo D Isoxazole and Derivatives
Advanced Spectroscopic Analyses
A variety of spectroscopic methods are employed to determine the structure and functional groups present in 4-chloro-3-methylbenzo[d]isoxazole and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For isoxazole (B147169) derivatives, the chemical shifts in ¹H NMR spectra are characteristic. For instance, in 3,5-diarylisoxazoles, the proton on the C4 position of the isoxazole ring typically appears as a singlet. rsc.orgresearchgate.net In one study, the ¹H NMR spectrum of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone showed the isoxazolic methyl group as a singlet at 1.44 ppm, and the methylene (B1212753) group as two doublets at 2.90 ppm and 3.20 ppm. nih.gov The chemical shifts of aromatic protons in isoxazole derivatives generally appear between 7.08 ppm and 8.28 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In substituted isoxazoles, the carbon atoms of the isoxazole ring show distinct chemical shifts. For example, in 5-(4-chlorophenyl)-3-phenylisoxazole, the isoxazole ring carbons appear at δ 169.2, 163.0, and 97.8 ppm. rsc.org The aromatic carbons in these derivatives are typically found in the range of 102.0–167.0 ppm. mdpi.com Two-dimensional NMR techniques, such as HSQC, are also utilized to correlate proton and carbon signals, confirming the regiochemistry of synthesized isoxazoles. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives This table presents a generalized view of NMR data based on typical values for isoxazole structures. Actual values can vary based on substituents and solvent.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoxazole C3 | - | ~150-165 |
| Isoxazole C4 | ~6.5-7.0 (singlet) | ~95-105 |
| Isoxazole C5 | - | ~168-172 |
| Methyl group on Isoxazole | ~2.3-2.5 (singlet) | ~10-25 |
| Aromatic Protons | ~7.0-8.0 (multiplets) | ~110-140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In isoxazole derivatives, characteristic vibrational frequencies are observed for the C=N, C=C, and N-O bonds within the heterocyclic ring. sciarena.com For instance, the IR spectrum of isoxazole shows distinct bands that have been analyzed in detail using high-resolution Fourier transform infrared (FT-IR) spectroscopy. researchgate.net The spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, a related compound, have been collected using KBr pellets and Nujol mulls. core.ac.uk The synthesis of various isoxazole derivatives has been confirmed using FT-IR, which helps in verifying the formation of the isoxazole ring system. sciarena.com
Table 2: Typical IR Absorption Frequencies for Isoxazole Derivatives This table provides a general range for IR absorptions for isoxazole compounds. Specific values can be influenced by the molecular structure and sample state.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=N (isoxazole ring) | Stretching | ~1600-1650 |
| C=C (isoxazole ring) | Stretching | ~1400-1500 |
| N-O (isoxazole ring) | Stretching | ~1300-1400 |
| C-Cl (aryl chloride) | Stretching | ~1000-1100 |
| C-H (aromatic) | Stretching | ~3000-3100 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectra of isoxazole derivatives are used to confirm their molecular formula. rsc.orgsciarena.com The fragmentation pattern observed in the mass spectrum can also be used to distinguish between different isomers of isoxazoles. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. HRMS has been used to characterize various isoxazole derivatives, ensuring the correct molecular formula. nih.govbeilstein-journals.org For example, the HRMS data for 5-(3,4-dimethylphenyl)-3-phenylisoxazole was used to confirm its elemental composition. rsc.org
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Table 3: Crystallographic Data for a Representative Isoxazole Derivative The data presented is for (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₈ClNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.4590 (2) |
| b (Å) | 7.3545 (2) |
| c (Å) | 15.5560 (5) |
| Volume (ų) | 739.09 (4) |
| Calculated Density (Mg m⁻³) | 1.355 |
Computational Chemistry Approaches for Molecular Structure and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for complementing experimental data. DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.gov These calculations have been used to study the conformational space of isoxazole derivatives and to help assign experimental infrared spectra. core.ac.uknih.gov For example, DFT calculations predicted the existence of low-energy conformers for methyl 4-chloro-5-phenylisoxazole-3-carboxylate, which were then experimentally observed in cryogenic matrices. nih.gov Furthermore, computational methods can provide insights into intermolecular interactions that govern the packing of molecules in the solid state.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For this compound, DFT calculations provide insights into its fundamental characteristics at the molecular level.
Theoretical calculations for the related compound, 3,4-dimethyl-5-chloro-1,2-benzisoxazole, have been performed using the B3LYP/6-311++G(d,p) level of theory. These studies reveal a planar bicyclic benzisoxazole ring system. The optimized geometric parameters, including bond lengths and angles, obtained from these calculations are in strong agreement with experimental data derived from X-ray diffraction analysis.
Interactive Data Table: Bond Lengths (Å) and Bond Angles (°) for a related benzisoxazole derivative.
| Parameter | Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|---|
| Bond Length | O1-N2 | 1.425 | 1.422 |
| Bond Length | N2-C3 | 1.321 | 1.318 |
| Bond Length | C3-C3A | 1.458 | 1.455 |
| Bond Angle | C7A-O1-N2 | 109.5 | 109.3 |
| Bond Angle | O1-N2-C3 | 108.2 | 108.5 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. For a derivative, 3,4-dimethyl-5-chloro-1,2-benzisoxazole, the HOMO-LUMO energy gap has been calculated to be 4.79 eV. This significant energy gap suggests high kinetic stability and low chemical reactivity. The HOMO is primarily localized over the bicyclic ring, while the LUMO is distributed over the entire molecule.
Interactive Data Table: Frontier Molecular Orbital Energies for a related benzisoxazole derivative.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.45 |
| LUMO | -1.66 |
DFT calculations can also be employed to understand the thermodynamic and kinetic aspects of reactions involving benzisoxazole derivatives. For instance, the thermal stability of these compounds can be assessed by calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. While specific reaction profiles for this compound are not detailed, studies on related structures provide a framework for understanding their potential reactivity and stability under different conditions.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature of the forces holding them together. For a related compound, 3,4-dimethyl-5-chloro-1,2-benzisoxazole, Hirshfeld surface analysis reveals the dominant intermolecular interactions.
The most significant interactions are H···H contacts, which constitute the largest portion of the Hirshfeld surface. Other notable interactions include C···H/H···C and O···H/H···O contacts. The analysis also identifies weaker Cl···H and N···H interactions, providing a comprehensive picture of the crystal packing. The dnorm surface mapping highlights the key contact points involved in these intermolecular interactions.
Interactive Data Table: Percentage Contributions of Intermolecular Contacts for a related benzisoxazole derivative.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 22.1 |
| O···H/H···O | 11.5 |
| Cl···H/H···Cl | 8.7 |
Advanced Reactions and Chemical Transformations of 4 Chloro 3 Methylbenzo D Isoxazole
Reactivity at the Chloro and Methyl Positions of the Benzisoxazole Core
The substituents at the 3- and 4-positions of the benzisoxazole core are primary sites for chemical modification. The chloro group can be replaced via nucleophilic substitution or participate in cross-coupling reactions, while the methyl group possesses acidic protons that allow for condensation and alkylation reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the C4-position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the fused isoxazole (B147169) ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org For a nucleophilic attack to occur, the aromatic ring typically requires activation by an electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org In this case, the entire fused isoxazole system serves this role, activating the C4-chloro group for displacement by various nucleophiles.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines can lead to the formation of 4-amino-3-methylbenzo[d]isoxazole derivatives, a transformation widely documented for other activated chloro-heterocyclic systems. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine, Aniline (B41778) | 4-Amino-3-methylbenzo[d]isoxazole |
| Alkoxide | Sodium Methoxide | 4-Methoxy-3-methylbenzo[d]isoxazole |
| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-3-methylbenzo[d]isoxazole |
Note: This table represents plausible reactions based on established principles of SNAr on activated aryl halides.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro bond can also be functionalized using modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction. nih.govrsc.org This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. youtube.comnih.gov This method is exceptionally versatile, tolerating a wide range of functional groups and enabling the synthesis of 4-aryl or 4-vinyl derivatives of 3-methylbenzo[d]isoxazole.
The general catalytic cycle involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond.
Transmetalation : The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination : The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
Other palladium-catalyzed reactions, such as Heck, Stille, and Sonogashira couplings, are also mechanistically plausible for creating further diversity at this position. nih.gov
Reactivity of the 3-Methyl Group
The methyl group at the C3-position exhibits reactivity stemming from the acidity of its protons. This acidity is comparable to that of methyl groups on other five-membered heteroaromatics. Strong bases, such as lithium amide (LiNH₂) or n-butyllithium (n-BuLi), can deprotonate the methyl group to form a nucleophilic carbanion. colab.ws
This carbanion can then react with various electrophiles:
Condensation with Aldehydes and Ketones : The lithiated intermediate can undergo aldol-type condensation reactions with carbonyl compounds, such as aromatic aldehydes (e.g., benzaldehyde), to yield β-hydroxyalkyl derivatives. colab.wsnih.gov Subsequent dehydration can lead to the formation of styryl-substituted benzisoxazoles.
Acylation with Esters : Reaction with esters, like ethyl acetate (B1210297) or methyl benzoate, can introduce an acyl group, forming 3-acetonyl or 3-phenacyl derivatives, respectively. colab.ws
Table 2: Reactions Involving the 3-Methyl Group
| Reagent | Base | Intermediate | Product Type |
|---|---|---|---|
| Benzaldehyde | n-BuLi | Lithiated Carbanion | 3-(2-Hydroxy-2-phenylethyl) derivative |
| Ethyl Acetate | LiNH₂ | Lithiated Carbanion | 3-(Acetonyl) derivative |
| Alkyl Halide (e.g., CH₃I) | n-BuLi | Lithiated Carbanion | 3-Ethyl derivative |
Note: This table is based on documented reactivity of analogous 3-methylisoxazole (B1582632) systems.
Transformations Involving the Isoxazole Moiety within the Fused System
The N-O bond within the isoxazole ring is the most reactive site and is susceptible to reductive cleavage under various conditions. This transformation fundamentally alters the heterocyclic core and provides access to valuable ortho-substituted aniline derivatives. researchgate.net
Catalytic Hydrogenation
A prominent transformation of the benzisoxazole ring is its reductive cleavage via catalytic hydrogenation. This reaction breaks the weak N-O bond, leading to an imine intermediate which is subsequently reduced. nih.gov The use of chiral ruthenium catalysts, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, has been shown to convert 3-substituted benzisoxazoles into optically active α-substituted N-protected o-hydroxybenzylamines. nih.gov The reaction proceeds through the formation of an o-hydroxyphenyl imine intermediate, which is then asymmetrically hydrogenated. To prevent the product amine from acting as a catalyst poison, the reaction is typically performed in the presence of an acylating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov
Other reducing agents, such as Raney Nickel, can also effect this transformation, often leading to β-hydroxyketones from related isoxazoline (B3343090) systems after hydrolysis of the imine intermediate. science.gov
Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring of the Benzisoxazole Scaffold
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the benzene portion of 4-chloro-3-methylbenzo[d]isoxazole is influenced by the combined electronic effects of the fused isoxazole ring and the chloro substituent.
Directing Effects : The fused isoxazole ring generally acts as an electron-withdrawing and deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. nih.gov The chlorine atom at C4 is also deactivating but is an ortho-, para-director. rsc.org The primary directing influence on the available C5, C6, and C7 positions comes from the C4-chloro group.
Regioselectivity : The chloro group directs incoming electrophiles to its ortho position (C5) and its para position (C7). Given the steric hindrance at C7 due to the adjacent fused ring junction, electrophilic attack is most likely to occur at the C5 position. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 5-substituted product as the major isomer. masterorganicchemistry.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Chloro-3-methyl-5-nitrobenzo[d]isoxazole |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-chloro-3-methylbenzo[d]isoxazole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (Non-C4 Positions)
Nucleophilic substitution at other positions on the benzene ring (C5, C6, C7) is generally not feasible under standard conditions. Such reactions require the presence of additional, strong electron-withdrawing groups (such as a nitro group) at ortho or para positions to the potential leaving group, which are absent in the parent this compound molecule. libretexts.org
Applications in Chemical Research and Development
4-Chloro-3-methylbenzo[d]isoxazole as a Synthetic Building Block for Complex Molecules
The benzisoxazole moiety, including substituted variants like this compound, is recognized as a "privileged structure" in medicinal chemistry. bldpharm.com This designation stems from its ability to serve as a versatile framework for the construction of a wide array of bioactive compounds. bldpharm.com The inherent aromaticity of the benzisoxazole ring system imparts a degree of stability, while its reactive sites provide opportunities for functionalization, making it an ideal starting material for the synthesis of larger, more complex molecules. biotech-asia.org
A notable application of the benzo[d]isoxazole scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are significant targets in cancer therapy. nih.govnih.gov For instance, the 3-methyl-benzo[d]isoxazole core has been utilized to synthesize a series of potent BET bromodomain inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the benzisoxazole derivative is a key intermediate.
In a broader context, the isoxazole (B147169) ring, the core heterocyclic system of benzisoxazoles, is a versatile building block in organic synthesis. nih.gov It can be readily transformed into other functional groups, such as β-hydroxycarbonyl compounds and γ-amino alcohols, further expanding its utility in the synthesis of complex natural products and pharmaceuticals. nih.gov The strategic placement of substituents, such as the chloro and methyl groups in this compound, can influence the reactivity and physicochemical properties of the resulting molecules, allowing for the fine-tuning of their biological activity.
The following table provides examples of how isoxazole-based scaffolds are used as building blocks for more complex structures:
| Starting Scaffold | Synthetic Transformation | Resulting Complex Molecule/Derivative | Reference |
| 3-methyl-benzo[d]isoxazole | Modification with sulfonamides | N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives (BRD4 inhibitors) | nih.gov |
| Benzo[d]isoxazole | Optimization of substituents | Potent and selective BET inhibitors for castration-resistant prostate cancer | nih.gov |
| Isoxazole | [3 + 2]-cycloaddition of nitrile oxides | 3,4,5-trisubstituted isoxazoles | nih.gov |
| 5-Chloroisoxazoles | Reaction with nucleophiles | Amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids | mdpi.com |
Development of Novel Benzisoxazole-Based Molecular Probes for Biological Research
The development of molecular probes is crucial for visualizing and understanding complex biological processes at the molecular level. The isoxazole scaffold has been successfully incorporated into fluorescent probes for biological imaging. nih.gov These probes can be designed to selectively bind to specific biological targets, such as proteins or transporters, allowing for their localization and functional study within living cells. nih.gov
One notable example is the creation of isoxazole-1,4-dihydropyridine (IDHP) based fluorescent probes. nih.gov These molecules were designed to investigate the function of the multidrug-resistance transporter (MDR-1), a protein that plays a significant role in the resistance of cancer cells to chemotherapy. nih.gov By tethering a fluorescent moiety to the IDHP scaffold, researchers were able to create probes that exhibit high binding affinity to MDR-1 and allow for its visualization within cells using fluorescence microscopy. nih.gov
The design of such probes often involves a modular approach, where the isoxazole-containing scaffold provides the necessary binding affinity and selectivity for the target, while the fluorescent tag provides the means for detection. The specific substitution pattern on the benzisoxazole ring can be modified to optimize the probe's properties, such as its binding affinity, selectivity, and photophysical characteristics.
| Probe Type | Target | Application | Key Feature of Isoxazole Scaffold | Reference |
| Isoxazole-1,4-dihydropyridine (IDHP)-fluorophore conjugate | Multidrug-resistance transporter (MDR-1) | Studying multidrug resistance in cancer cells | Provides binding affinity and selectivity to the target protein | nih.gov |
| Isoxazole-based antagonists | Toll-like receptor 8 (TLR8) | Investigating inflammatory responses | Forms the core structure of the selective antagonist |
Exploration of Benzisoxazole Derivatives in Enzyme Inhibition Studies (Mechanism-focused)
Benzisoxazole and its derivatives have emerged as a significant class of enzyme inhibitors, with research focusing on understanding their mechanisms of action to guide the development of more potent and selective therapeutic agents. nih.gov The isoxazole ring system plays a critical role in the inhibitory activity of these compounds, often participating in key interactions within the enzyme's active site. nih.gov
One area of intense investigation is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade. nih.gov Certain isoxazole derivatives have demonstrated significant inhibitory activity against these enzymes, suggesting their potential as anti-inflammatory agents. nih.gov The mechanism of inhibition often involves the isoxazole core acting as a scaffold to correctly position other functional groups that interact with key amino acid residues in the active site.
Another important target for benzisoxazole-based inhibitors is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The antipsychotic drug risperidone, which contains a benzisoxazole moiety, and its active metabolite paliperidone, are known to interact with various neurotransmitter receptors, and related benzisoxazole derivatives have been specifically designed as potent AChE inhibitors.
The following table summarizes key findings from enzyme inhibition studies involving isoxazole derivatives:
| Enzyme Target | Isoxazole Derivative Class | Key Mechanistic Insight | Potential Therapeutic Application | Reference |
| Lipooxygenase (LOX) and Cyclooxygenase-2 (COX-2) | 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Isoxazole ring plays an important role in the observed immunological activities. | Anti-inflammatory, Anticancer | nih.gov |
| Carbonic Anhydrases (hCA IX and XII) | Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | Selective inhibition of tumor-associated isoforms over cytosolic ones. | Anticancer | nih.gov |
Investigations into Receptor Binding Mechanisms Involving Benzisoxazole Scaffolds
The benzisoxazole scaffold is a key component in a number of drugs that target neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Understanding the binding mechanisms of these compounds is crucial for designing new drugs with improved efficacy and fewer side effects. The antipsychotic risperidone, for example, contains a benzisoxazole functional group and exhibits a complex pharmacology, acting as an antagonist at multiple receptor subtypes. nih.gov
More targeted research has focused on developing benzisoxazole derivatives with high selectivity for specific receptor subtypes. For instance, a derivative, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, has been identified as a potent and selective antagonist at human cloned dopamine D4 receptors.
In the field of oncology, benzo[d]isoxazole derivatives have been extensively studied as inhibitors of the BET family of proteins, which are considered important targets for the treatment of castration-resistant prostate cancer (CRPC). nih.gov Detailed structural studies, including the determination of co-crystal structures of inhibitors bound to the BRD4(1) bromodomain, have provided significant insights into their binding mechanism. nih.govnih.gov These studies have revealed that the benzo[d]isoxazole core can fit into the acetyl-lysine binding pocket of the bromodomain, with specific substitutions on the ring system forming key interactions that determine the inhibitor's potency and selectivity. nih.govnih.gov
The table below presents data on the binding of benzisoxazole derivatives to specific receptors and proteins:
| Receptor/Protein Target | Benzisoxazole Derivative | Binding Affinity (Kd or IC50) | Key Structural Insights from Binding | Reference |
| BRD4(1) Bromodomain | Compound 6i (Y06036) | Kd = 82 nM | Benzo[d]isoxazole core occupies the acetyl-lysine binding pocket. | nih.gov |
| BRD4(1) Bromodomain | Compound 7m (Y06137) | Kd = 81 nM | High selectivity over other non-BET subfamily members. | nih.gov |
| BRD4(1) Bromodomain | Compound 11h | IC50 = 0.78 µM (MV4-11 cells) | Crystal structure reveals detailed binding patterns. | nih.gov |
| BRD4(1) Bromodomain | Compound 11r | IC50 = 0.87 µM (MV4-11 cells) | Crystal structure confirms binding mode. | nih.gov |
| Dopamine D4 Receptor | 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | Potent and selective antagonist | Isoxazole scaffold is key for receptor antagonism. |
Advanced Material Science Applications of Isoxazole Derivatives
While the primary focus of research on this compound and its analogs has been in the realm of medicinal chemistry, the broader class of isoxazole derivatives also exhibits properties that are of interest in material science. The rigid, planar structure of the isoxazole ring, combined with its electronic characteristics, makes it a suitable component for the design of novel organic materials with specific optical and electronic properties.
For example, isoxazole derivatives have been investigated for their potential use in the development of liquid crystals. The anisotropic shape of these molecules can lead to the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The properties of these liquid crystals can be tuned by modifying the substituents on the isoxazole core.
Furthermore, the incorporation of isoxazole units into larger conjugated systems has been explored for applications in organic electronics. These materials can exhibit photochromism, where the absorption of light induces a reversible change in color, or be used in the fabrication of dye-sensitized solar cells, where they act as light-harvesting components. Although specific studies on this compound in these applications are not widely reported, the fundamental properties of the isoxazole scaffold suggest a potential for its future exploration in the field of advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
